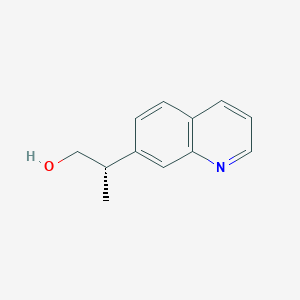
(2S)-2-Quinolin-7-ylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Quinolin-7-ylpropan-1-ol, also known as QP7, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. QP7 is a chiral molecule consisting of a quinoline ring and a propanol group, and its stereochemistry plays a crucial role in determining its properties and activities.
Mechanism of Action
The mechanism of action of (2S)-2-Quinolin-7-ylpropan-1-ol varies depending on its target. For example, (2S)-2-Quinolin-7-ylpropan-1-ol has been shown to act as a positive allosteric modulator of GABA(A) receptors, enhancing the inhibitory effects of GABA neurotransmitter. (2S)-2-Quinolin-7-ylpropan-1-ol also acts as a partial agonist of α7 nicotinic acetylcholine receptors, which are involved in cognitive function and memory. Additionally, (2S)-2-Quinolin-7-ylpropan-1-ol has been reported to inhibit monoamine oxidases, which are enzymes involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-2-Quinolin-7-ylpropan-1-ol are diverse and depend on its target and dose. For example, (2S)-2-Quinolin-7-ylpropan-1-ol has been shown to enhance the sedative and anxiolytic effects of benzodiazepines by potentiating the activity of GABA(A) receptors. (2S)-2-Quinolin-7-ylpropan-1-ol has also been reported to improve cognitive function and memory in animal models by activating α7 nicotinic acetylcholine receptors. Additionally, (2S)-2-Quinolin-7-ylpropan-1-ol has been shown to increase the levels of dopamine and serotonin in the brain by inhibiting monoamine oxidases.
Advantages and Limitations for Lab Experiments
The advantages of using (2S)-2-Quinolin-7-ylpropan-1-ol in lab experiments include its high affinity and selectivity towards various targets, its easy synthesis and purification, and its potential as a building block for the synthesis of novel compounds. However, the limitations of using (2S)-2-Quinolin-7-ylpropan-1-ol include its low solubility in water and some organic solvents, its potential toxicity at high doses, and the need for further optimization of its pharmacological properties.
Future Directions
For the research on (2S)-2-Quinolin-7-ylpropan-1-ol include the development of novel compounds based on its structure, the exploration of its potential as a therapeutic agent for various diseases such as anxiety, depression, and Alzheimer's disease, and the investigation of its mechanism of action at the molecular level. Additionally, the optimization of the synthesis and purification methods of (2S)-2-Quinolin-7-ylpropan-1-ol and its derivatives is essential for their practical applications in the industry and academia.
Synthesis Methods
Several methods have been reported for the synthesis of (2S)-2-Quinolin-7-ylpropan-1-ol, including the condensation of 7-hydroxyquinoline with (S)-2-chloropropanol in the presence of a base or a Lewis acid catalyst. The stereochemistry of (2S)-2-Quinolin-7-ylpropan-1-ol can be controlled by using chiral starting materials or chiral catalysts. The yield and purity of (2S)-2-Quinolin-7-ylpropan-1-ol can be optimized by using different reaction conditions and purification methods.
Scientific Research Applications
(2S)-2-Quinolin-7-ylpropan-1-ol has been studied extensively for its potential as a ligand for various receptors and enzymes. It has been reported to exhibit high affinity and selectivity towards several targets, including GABA(A) receptors, α7 nicotinic acetylcholine receptors, and monoamine oxidases. (2S)-2-Quinolin-7-ylpropan-1-ol has also been explored as a building block for the synthesis of novel compounds with enhanced pharmacological properties.
properties
IUPAC Name |
(2S)-2-quinolin-7-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)11-5-4-10-3-2-6-13-12(10)7-11/h2-7,9,14H,8H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQXRQHDCAPDJC-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=CC=N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=CC=N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Quinolin-7-ylpropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

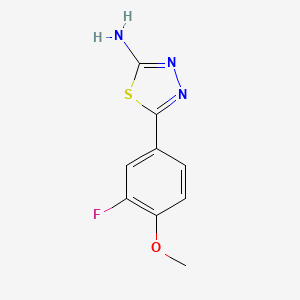
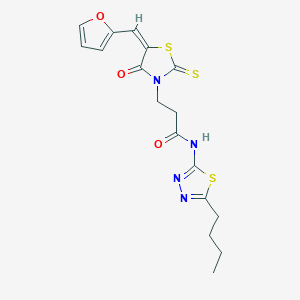


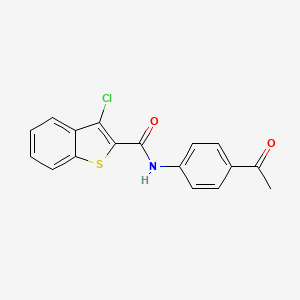
![2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2491484.png)
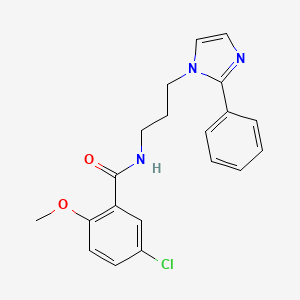
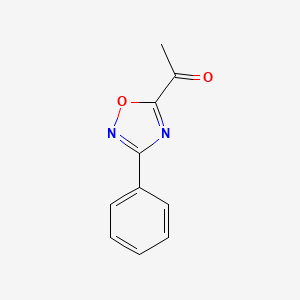
![[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2491489.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2491492.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2491495.png)
![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)
![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2491497.png)